2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
Overview
Description
2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl: is an organic compound with the molecular formula C20H24Br2 . It is a derivative of biphenyl, where two bromine atoms are substituted at the 2,2’ positions and two tert-butyl groups are substituted at the 4,4’ positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl typically involves the bromination of 4,4’-di-tert-butylbiphenyl. The process can be summarized as follows:
Starting Material: 4,4’-di-tert-butylbiphenyl.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl follows similar principles but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 4,4’-di-tert-butylbiphenyl are brominated using bromine in the presence of a suitable catalyst.
Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification: Advanced purification techniques such as automated column chromatography or crystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 4,4’-di-tert-butylbiphenyl.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl quinones or other oxidized biphenyl derivatives.
Reduction: Formation of 4,4’-di-tert-butylbiphenyl.
Scientific Research Applications
2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving the interaction of brominated biphenyls with biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine atoms and tert-butyl groups. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the tert-butyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved include:
Halogen Bonding: Interaction with electron-rich sites in biological molecules or catalysts.
Steric Effects: Modulation of reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Lacks the bromine atoms, making it less reactive in substitution reactions.
2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl: Contains only one bromine atom, leading to different reactivity and applications.
4-Bromo-2,6-di-tert-butylphenol: A phenol derivative with different chemical properties and applications.
Uniqueness
2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl is unique due to the presence of two bromine atoms and two tert-butyl groups, which confer distinct reactivity and stability. This combination makes it valuable in specific chemical reactions and applications where both steric and electronic effects are crucial.
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-tert-butylphenyl)-4-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHJMJCRFQWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501858 | |
Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70728-93-7 | |
Record name | 2,2′-Dibromo-4,4′-di-tert-butylbiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70728-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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